molecular formula C11H22N2O4S B15302469 tert-butyl (3S)-3-(methylsulfamoyl)piperidine-1-carboxylate

tert-butyl (3S)-3-(methylsulfamoyl)piperidine-1-carboxylate

Cat. No.: B15302469
M. Wt: 278.37 g/mol
InChI Key: RXNKGBKQWLXHKP-VIFPVBQESA-N
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Description

tert-Butyl (3S)-3-(methylsulfamoyl)piperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butyl carbamate group at the 1-position and a methylsulfamoyl moiety at the 3S-position of the piperidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors, kinase modulators, and other bioactive molecules.

Properties

Molecular Formula

C11H22N2O4S

Molecular Weight

278.37 g/mol

IUPAC Name

tert-butyl (3S)-3-(methylsulfamoyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-7-5-6-9(8-13)18(15,16)12-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1

InChI Key

RXNKGBKQWLXHKP-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)S(=O)(=O)NC

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)NC

Origin of Product

United States

Preparation Methods

Direct Sulfonylation of Piperidine Amine Intermediates

A common route involves the sulfonylation of tert-butyl (3S)-3-aminopiperidine-1-carboxylate with methanesulfonyl chloride (MsCl). The amine intermediate is prepared via Boc protection of commercially available (3S)-3-aminopiperidine.

Procedure :

  • Dissolve tert-butyl (3S)-3-aminopiperidine-1-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
  • Add triethylamine (2.5 equiv) as a base, followed by dropwise addition of MsCl (1.2 equiv) at 0°C.
  • Stir the reaction at room temperature for 12 hours.
  • Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
  • Purify via flash chromatography (30% ethyl acetate/hexane) to yield the title compound as a white solid (85–90% yield).

Key Data :

  • Reagents : MsCl, Et₃N, DCM.
  • Reaction Time : 12 hours.
  • Yield : 85–90%.
  • Characterization : ¹H NMR (CDCl₃) δ 1.39 (s, 9H, Boc), 2.80 (s, 3H, SO₂CH₃), 3.20–3.80 (m, 4H, piperidine).

Suzuki-Miyaura Cross-Coupling for Functionalized Intermediates

The Suzuki-Miyaura reaction enables the introduction of aryl or heteroaryl groups to the piperidine ring prior to sulfonylation. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate undergoes coupling with aryl halides, followed by hydrogenation and sulfonylation.

Procedure :

  • React tert-butyl 4-boronate piperidine carboxylate (1.0 equiv) with methyl 4-bromobenzoate (1.0 equiv) in 1,4-dioxane/water (3:1) using Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ (3.0 equiv) at 80°C for 4 hours.
  • Hydrogenate the dihydropyridine intermediate under H₂ (1 atm) with Pd/C (10 wt%) in MeOH.
  • Perform sulfonylation as described in Section 2.1.

Key Data :

  • Catalyst : Pd(PPh₃)₄.
  • Yield : 99% after coupling.
  • Post-Hydrogenation Purity : >95% (¹H NMR).

Radical Cascade Cyclization for Complex Architectures

A photoredox-mediated radical cascade cyclization method enables the construction of functionalized piperidines. tert-Butyl 4-iodopiperidine-1-carboxylate reacts with N-arylacrylamides under Cu(OTf)₂ catalysis and blue light irradiation to form cyclized products, which are subsequently sulfonylated.

Procedure :

  • Combine Cu(OTf)₂ (5 mol%), ligand L1 (5 mol%), and tert-butyl 4-iodopiperidine-1-carboxylate (1.5 equiv) in THF.
  • Add N-methyl-N-phenylmethacrylamide (1.0 equiv) and TMG (1.8 equiv).
  • Irradiate with 410 nm LEDs for 24 hours at 25°C.
  • Purify via column chromatography (20% ethyl acetate/hexane) to afford the cyclized intermediate (80% yield).
  • Sulfonylate as in Section 2.1.

Key Data :

  • Light Source : 410 nm LEDs.
  • Yield : 80% for cyclization.
  • Stereochemical Retention : >99% ee (chiral HPLC).

Stereochemical Control and Resolution

The (3S) configuration is achieved via:

  • Chiral Pool Synthesis : Use commercially available (3S)-3-aminopiperidine.
  • Asymmetric Hydrogenation : Employ Ru-BINAP catalysts for enantioselective reduction of ketone intermediates.
  • Kinetic Resolution : Utilize lipases or chiral amines to separate enantiomers.

Example :
Enantiomeric excess (ee) of >99% is maintained during sulfonylation when starting from enantiopure amines.

Analytical Characterization

Critical analytical data for the compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.39 (s, 9H), 2.80 (s, 3H), 3.20–3.80 (m, 4H), 4.20 (br s, 2H).
  • HRMS (ESI) : m/z calc. for C₁₂H₂₄N₂O₄S [M+H]⁺: 293.1534; found: 293.1536.
  • IR (neat) : 1680 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Direct Sulfonylation Short route, high yield Requires enantiopure starting material 85–90
Suzuki Coupling Modular, diverse substituents Multi-step, Pd cost 70–80
Radical Cyclization Rapid complexity generation Specialized equipment needed 75–85

Industrial-Scale Considerations

For kilogram-scale production, direct sulfonylation is preferred due to its simplicity. Solvent recycling (e.g., DCM recovery) and catalytic Pd removal systems are critical for cost efficiency.

Chemical Reactions Analysis

Tert-butyl (3S)-3-(methylsulfamoyl)piperidine-1-carboxylate can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfamoyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl (3S)-3-(methylsulfamoyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(methylsulfamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The piperidine ring can interact with various receptors and enzymes, while the methylsulfamoyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Substituent Chemistry

  • Methylsulfamoyl vs. Sulfamoylmethyl : The methylsulfamoyl group (-NHSO₂CH₃) in the target compound enhances hydrogen-bond acceptor capacity compared to the sulfamoylmethyl (-CH₂SO₂NH₂) analog . This difference may improve target binding in sulfonamide-dependent enzymes.
  • Fluorinated vs. Sulfonamide Groups : Fluorophenyl derivatives (e.g., 10a) prioritize aromatic stacking interactions, while sulfonamides favor polar interactions, directing their applications toward CNS or enzymatic targets, respectively .
  • Reactive Moieties: Bromoacetyl () and oxetane-amino () groups enable click chemistry or solubility tuning, contrasting with the metabolic stability conferred by methylsulfamoyl .

Physicochemical Properties

  • Molecular Weight and Polarity : Dihydroxy derivatives () exhibit higher polarity (logP ~0.5) versus this compound (estimated logP ~1.8), affecting membrane permeability .
  • Thermal Stability : Tert-butyl carbamates generally exhibit higher thermal stability than ester or amide analogs, crucial for storage and synthetic handling .

Biological Activity

tert-butyl (3S)-3-(methylsulfamoyl)piperidine-1-carboxylate is a compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : Not specified in the sources.
  • Molecular Formula : C₁₁H₁₈N₂O₃S
  • Molecular Weight : 246.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the nervous system. It is hypothesized to act as a modulator of neurotransmitter systems, potentially influencing GABAergic and dopaminergic pathways.

MechanismDescription
GABA Receptor ModulationPotential agonistic effects on GABA receptors, leading to anxiolytic effects.
Dopamine Pathway EffectsPossible inhibition or modulation of dopamine reuptake, affecting mood and cognition.
Sulfamoyl Group ActivityThe methylsulfamoyl group may contribute to increased solubility and bioavailability.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological properties:

  • Anxiolytic Effects : Preliminary studies suggest that it may reduce anxiety-like behaviors in animal models.
  • Cognitive Enhancement : There is evidence pointing towards potential cognitive enhancement properties, possibly through dopaminergic modulation.
  • Neuroprotective Effects : Some studies have indicated that it may offer neuroprotective benefits against oxidative stress.

Case Studies

A review of available literature reveals several case studies focusing on the biological activity of similar compounds, providing insights into the potential effects of this compound.

Case Study 1: Anxiolytic Activity

In a study involving rodent models, compounds structurally related to this compound were shown to significantly reduce anxiety-like behaviors in elevated plus maze tests. The results indicated a dose-dependent response, suggesting potential therapeutic applications in anxiety disorders.

Case Study 2: Cognitive Function

Another investigation assessed the impact of similar piperidine derivatives on cognitive function in aged rats. Results demonstrated improvements in memory retention and spatial navigation tasks, indicating that these compounds could potentially enhance cognitive performance.

Q & A

Q. What are the optimal synthetic routes for tert-butyl (3S)-3-(methylsulfamoyl)piperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step strategies, including:
  • Protection/Deprotection : Use of tert-butyl chloroformate (Boc-Cl) under basic conditions (e.g., K₂CO₃ or NaH) to introduce the Boc group .
  • Sulfamoylation : Reaction of the piperidine intermediate with methylsulfamoyl chloride in anhydrous solvents (e.g., THF or DMF) at controlled temperatures (0–25°C) .
  • Purification : Chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization to achieve >95% purity .
    Key variables affecting yield include reaction time, solvent polarity, and stoichiometric ratios of reagents.

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., 3S configuration) and functional groups (e.g., methylsulfamoyl at δ 2.8–3.2 ppm for -SO₂N(CH₃)) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₂₁N₂O₄S: 277.1184) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency Measures : Immediate flushing with water for eye/skin exposure and medical consultation .

Advanced Research Questions

Q. How does stereochemistry at the 3-position influence biological activity?

  • Methodological Answer :
  • Comparative Studies : Enantiomers (3S vs. 3R) show divergent binding affinities. For example, (3S)-configured analogs exhibit 10-fold higher inhibition of serine proteases due to optimal hydrogen bonding with catalytic residues .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) reveals that the 3S configuration aligns the methylsulfamoyl group with hydrophobic pockets in enzyme active sites .

Q. What mechanistic insights explain its role as a protease inhibitor?

  • Methodological Answer :
  • Enzyme Assays : Kinetic studies (e.g., fluorogenic substrate hydrolysis) demonstrate non-competitive inhibition (Ki = 0.5 µM) against trypsin-like proteases .
  • Structural Analysis : X-ray crystallography of inhibitor-enzyme complexes shows the sulfamoyl group forms a critical hydrogen bond with the catalytic histidine residue .
  • Mutagenesis : Mutation of His57 to Ala in the protease active site abolishes inhibition, confirming target specificity .

Q. How to resolve contradictions in reported synthetic yields (e.g., 40% vs. 75%)?

  • Methodological Answer :
  • Variable Analysis :
  • Temperature : Higher yields (75%) achieved at 0°C vs. room temperature (40%) due to reduced side reactions .
  • Catalyst Purity : Use of freshly distilled DMF improves sulfamoylation efficiency by minimizing moisture .
  • Design of Experiments (DoE) : Multivariate analysis (e.g., ANOVA) identifies solvent choice (THF > DCM) as the most significant factor .

Q. What computational approaches predict its binding to novel targets?

  • Methodological Answer :
  • Docking Simulations : Glide SP mode in Schrödinger Suite evaluates binding poses to kinases (e.g., GSK-3β) .
  • MD Simulations : 100-ns trajectories assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates strong binding) .
  • QSAR Models : 2D descriptors (e.g., LogP, polar surface area) correlate with IC₅₀ values in anti-inflammatory assays .

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